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molecular formula C9H9FO B1424259 2-Ethyl-6-fluorobenzaldehyde CAS No. 929022-03-7

2-Ethyl-6-fluorobenzaldehyde

Cat. No. B1424259
M. Wt: 152.16 g/mol
InChI Key: IJPPJBGCNSPUFE-UHFFFAOYSA-N
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Patent
US08158668B2

Procedure details

Prepared in analogy to Example 59(a) from butyl-[1-(2-ethyl-6-fluoro-phenyl)-meth-(E)-ylidene]-amine and aqueous sulphuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(/N=[CH:6]/[C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:14][CH3:15])CCC.S(=O)(=O)(O)[OH:17]>>[CH2:14]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([F:13])[C:7]=1[CH:6]=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C=CC=C1F)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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